molecular formula C7H9N3O3S B11753739 (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Cat. No.: B11753739
M. Wt: 215.23 g/mol
InChI Key: VWFRRQHWKPBTGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like alcohol and ether, and the process may require specific temperatures and catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol apart is its unique combination of functional groups and its specific biological activities, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]thiazol-2-yl)methanol

InChI

InChI=1S/C7H9N3O3S/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3

InChI Key

VWFRRQHWKPBTGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2S1)[N+](=O)[O-])CO

Origin of Product

United States

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